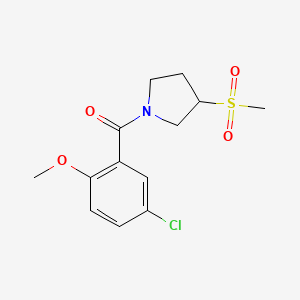

1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-19-12-4-3-9(14)7-11(12)13(16)15-6-5-10(8-15)20(2,17)18/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZLYZRCFQTXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: 5-Chloro-2-methoxybenzaldehyde and 3-(methylsulfonyl)pyrrolidine.

Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Used as a ligand or catalyst in organic reactions.

Material Science: Incorporated into polymers or materials for enhanced properties.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Receptor Binding: Investigated for binding affinity to various biological receptors.

Medicine

Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Therapeutic Agents: Potential use in treating diseases like cancer or infections.

Industry

Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate biological responses.

Pathways: Interference with signaling pathways to exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5-Chloro-2-methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

- (5-Chloro-2-methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)propanone

Uniqueness

- Structural Features : The presence of the methanone linkage and specific substituents like chloro and methoxy groups.

- Reactivity : Unique reactivity patterns due to the combination of functional groups.

- Applications : Distinct applications in medicinal chemistry and materials science.

Biologische Aktivität

1-(5-Chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer treatment and other diseases associated with abnormal cell signaling pathways. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H14ClN2O4S

- Molecular Weight : 318.78 g/mol

- IUPAC Name : 1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine

The compound primarily functions as an inhibitor of specific kinases involved in cancer cell proliferation and survival. It has been shown to target the anaplastic lymphoma kinase (ALK) pathway, which is crucial in certain types of tumors, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) .

Key Mechanisms:

- ALK Inhibition : The compound binds to the ATP-binding site of ALK, preventing its phosphorylation and subsequent activation, which leads to reduced tumor growth.

- Induction of Apoptosis : By inhibiting ALK, the compound promotes programmed cell death in cancer cells, enhancing the efficacy of existing chemotherapeutic agents .

Pharmacological Effects

1-(5-Chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine exhibits several pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on NSCLC :

- Study on ALCL :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine to improve yield and purity?

- Methodological Answer :

- Step-wise optimization : Prioritize sequential acylation and sulfonylation reactions. For example, introduce the 5-chloro-2-methoxybenzoyl group first, followed by methanesulfonyl substitution, to minimize steric hindrance and side reactions .

- Reaction conditions : Use polar aprotic solvents (e.g., DMF) with bases like triethylamine to stabilize intermediates and enhance nucleophilic substitution efficiency. Reaction temperatures between 80–100°C are recommended for balanced kinetics and selectivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. Key signals include the methoxy singlet (~δ 3.8–4.0 ppm) and aromatic protons from the 5-chloro-2-methoxybenzoyl group (δ 6.8–7.5 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) in positive ion mode validates molecular weight (expected [M+H] ~383.05). Pair with reverse-phase LC to assess purity and detect sulfonate byproducts .

- FT-IR : Confirm sulfonyl (S=O stretch ~1350–1150 cm) and carbonyl (C=O stretch ~1680 cm) functional groups .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

- Methodological Answer :

- Analog synthesis : Modify the methoxy or chloro substituents to assess electronic effects on target binding. For example, replace chlorine with fluorine or methoxy with ethoxy groups .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. Compare activity against unmodified pyrrolidine derivatives to isolate sulfonyl group contributions .

- Computational docking : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets, prioritizing conserved binding pockets .

Advanced Research Questions

Q. What computational chemistry tools can predict the reactivity and stability of 1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine under varying conditions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for sulfonate hydrolysis or acyl group migration. Solvent effects (e.g., water vs. DMSO) can be modeled with COSMO-RS .

- MD simulations : Run nanosecond-scale simulations (GROMACS) to assess conformational stability. Focus on pyrrolidine ring puckering and sulfonyl group orientation in aqueous vs. lipid bilayer environments .

- Reaction path search : Apply the AFIR method to explore alternative reaction pathways, such as undesired ring-opening under acidic conditions .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Assay standardization : Control variables like pH (use buffered solutions), temperature (37°C ± 0.5°C), and solvent (DMSO concentration ≤1%). Validate with reference compounds (e.g., staurosporine for kinase assays) .

- Data normalization : Apply Z-score or fold-change normalization to account for plate-to-plate variability. Use ANOVA to identify statistically significant outliers .

- Mechanistic studies : Combine SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target engagement in physiological environments .

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., sulfonate hydrolysis or acyl migration)?

- Methodological Answer :

- Protecting groups : Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBS) ethers during sulfonylation to prevent nucleophilic attack .

- Low-temperature sulfonylation : Perform methanesulfonyl chloride addition at 0–5°C in dichloromethane to suppress hydrolysis. Use scavengers (e.g., molecular sieves) to absorb residual water .

- In-line analytics : Implement PAT (process analytical technology) with FTIR or Raman spectroscopy to monitor reaction progress in real time and adjust conditions dynamically .

Q. How can advanced statistical methods optimize reaction parameters for high-throughput synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature, solvent ratio, and catalyst loading. Analyze response surfaces to identify robust conditions .

- Machine learning : Train a random forest model on historical reaction data (yield, purity) to predict optimal conditions for new substrates. Feature importance analysis can highlight critical variables (e.g., base strength) .

- High-throughput screening : Use automated liquid handlers to test 96-well plate arrays of reaction conditions, with LC-MS for rapid product quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.